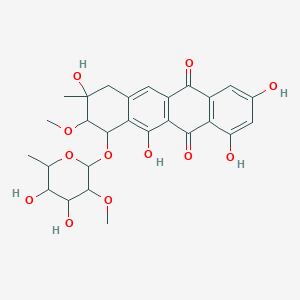

2-Demethylsteffimycin D

Description

Properties

CAS No. |

132354-18-8 |

|---|---|

Molecular Formula |

C27H30O12 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,4,6,9-tetrahydroxy-8-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H30O12/c1-9-18(30)22(34)24(36-3)26(38-9)39-23-15-10(8-27(2,35)25(23)37-4)5-12-17(20(15)32)21(33)16-13(19(12)31)6-11(28)7-14(16)29/h5-7,9,18,22-26,28-30,32,34-35H,8H2,1-4H3 |

InChI Key |

MGNUINXAJYRUGK-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |

Synonyms |

2-demethylsteffimycin D |

Origin of Product |

United States |

Natural Origin and Fermentation Processes

Microbial Producers of 2-Demethylsteffimycin D

The primary microbial producer of the parent compound, steffimycin (B1681132), is the Gram-positive bacterium Streptomyces steffisburgensis. nih.gov While this compound is not a commonly reported natural product of this organism, related demethylated compounds have been generated through genetic engineering of Streptomyces steffisburgensis. Specifically, the introduction of genes encoding for a polyketide ketoreductase and an aromatase from the nogalamycin biosynthesis pathway into S. steffisburgensis resulted in the production of 2-demethoxy steffimycins. nih.gov This demonstrates the latent capability of this microorganism to produce steffimycin analogs lacking the methyl group at the C-2 position. Therefore, for the purposes of producing this compound, a genetically modified strain of Streptomyces steffisburgensis is the designated microbial producer.

Streptomyces is a genus well-known for its prolific capacity to synthesize a wide variety of secondary metabolites, including a significant portion of clinically utilized antibiotics. These soil-dwelling, filamentous bacteria possess complex metabolic pathways that can be manipulated to generate novel chemical structures.

Cultivation and Fermentation Parameters for Optimized Production

The successful production of this compound hinges on providing the genetically modified Streptomyces steffisburgensis with optimal conditions for growth and secondary metabolite synthesis. Based on established protocols for steffimycin and other anthracycline production, a set of cultivation and fermentation parameters can be outlined to achieve optimized yields.

Culture Media:

Initial cultivation of Streptomyces steffisburgensis can be carried out using standard media known to support robust growth and antibiotic production. Tryptone Soy Broth is a suitable medium for routine growth, while R5A medium is often employed for sporulation and subsequent fermentation inoculation. nih.gov A typical production medium for steffimycin-related compounds would be a complex medium rich in carbon and nitrogen sources.

| Medium Component | Purpose |

| Tryptone Soy Broth | Routine growth and maintenance of the microbial culture. |

| R5A Medium | Promotes sporulation for consistent fermentation inoculum. |

| Complex Production Medium | Supports high-density cell growth and secondary metabolite synthesis. |

Fermentation Conditions:

Submerged fermentation in bioreactors is the standard method for large-scale production of antibiotics from Streptomyces. To maximize the production of this compound, careful control of several key parameters is essential.

| Parameter | Optimized Range/Value | Rationale |

| Temperature | 28-30°C | Optimal for the growth and enzymatic activity of Streptomyces steffisburgensis. |

| pH | 6.8-7.2 | Maintained to ensure microbial viability and enzyme stability. |

| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) | Provides sufficient dissolved oxygen for aerobic respiration and biosynthesis. |

| Agitation | 200-300 rpm | Ensures homogeneity of nutrients and oxygen, and prevents cell clumping. |

| Fermentation Time | 5-7 days | Typical duration for Streptomyces to reach stationary phase and produce secondary metabolites. |

Monitoring of the fermentation process would involve regular sampling to assess biomass, substrate consumption, and the concentration of the target compound.

Isolation and Purification Methodologies for the Compound

Following the fermentation process, a systematic approach is required to isolate and purify this compound from the complex culture broth. The methodologies employed are based on the known physicochemical properties of anthracyclines.

Initial Extraction:

The first step involves separating the microbial biomass from the culture broth, typically through centrifugation or filtration. The majority of anthracycline compounds, including steffimycins, are often found in both the mycelia and the culture filtrate. Therefore, both fractions should be processed.

Solvent extraction is a common and effective method for the initial recovery of the compound. Ethyl acetate (B1210297) is a frequently used solvent for extracting steffimycins from the acidified fermentation broth. nih.gov The organic solvent layer, containing the crude extract, is then separated from the aqueous phase and concentrated under reduced pressure to yield a crude residue.

Chromatographic Purification:

The crude extract, containing a mixture of metabolites, requires further purification using chromatographic techniques.

Silica (B1680970) Gel Column Chromatography: The crude residue is first subjected to silica gel column chromatography. A step-wise gradient of solvents, typically a mixture of chloroform and methanol, is used to separate the compounds based on their polarity. Fractions are collected and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the silica gel column are then subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used for the separation of anthracyclines. nih.gov

A typical HPLC protocol would involve:

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. nih.gov

Detection: UV-Vis detection at a wavelength appropriate for the chromophore of the steffimycin molecule.

The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. The purity of the final product is then confirmed using analytical HPLC and other spectroscopic methods.

Biosynthetic Pathways and Precursor Utilization

Elucidation of the Proposed Biosynthetic Route for 2-Demethylsteffimycin D

The biosynthesis of the this compound core structure follows the general principles of type II polyketide synthesis. The process begins with the condensation of a starter unit, typically acetyl-CoA, with several extender units of malonyl-CoA. biorxiv.org This assembly is catalyzed by a minimal polyketide synthase (PKS) complex.

The proposed biosynthetic pathway for the aglycone of steffimycins, including this compound, involves the following key stages:

Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units to form a nascent polyketide chain. biorxiv.org

Cyclization and Aromatization: The highly reactive poly-β-keto chain undergoes a series of regiospecific intramolecular cyclizations and aromatization reactions, orchestrated by associated cyclase and aromatase enzymes, to form the tetracyclic ring structure characteristic of anthracyclines. acs.org The early cyclases play a crucial role in directing the polyketide chain towards the specific anthracyclinone scaffold. acs.org

Tailoring Modifications: Following the formation of the initial aglycone, a series of post-PKS tailoring enzymes modify the structure. These modifications for the steffimycin (B1681132) family include hydroxylations, methylations, and glycosylation. For this compound, a key step is the attachment of a 6-deoxy-2-O-methyl-α-L-mannopyranosyl unit to the aglycone. ontosight.ai The formation of this deoxysugar itself follows a dedicated pathway, starting from a primary sugar phosphate.

Enzymology and Gene Clusters Involved in this compound Biosynthesis

The genetic blueprint for the biosynthesis of steffimycins is encoded within a dedicated biosynthetic gene cluster (BGC). The BGC for steffimycin from "Streptomyces steffisburgensis" NRRL 3193 has been cloned and characterized. researchgate.net A 42.8-kbp DNA region was found to contain 36 open reading frames (ORFs), with 24 of these, spanning 26.5 kb, believed to constitute the core steffimycin BGC. researchgate.net These genes encode all the necessary enzymes for producing the final compound.

A gene cluster is a group of two or more genes in an organism's DNA that encode for similar proteins, share a generalized function, and are often located close to each other. wikipedia.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard is used for annotating and sharing metadata on these clusters. secondarymetabolites.org

The key enzymes and their corresponding genes are detailed in the table below.

| Gene (ORF) | Proposed Enzyme Function | Role in Biosynthesis |

| PKS Genes | ||

| stfPKS | Type II Polyketide Synthase (minimal PKS) | Catalyzes the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA. biorxiv.orgresearchgate.net |

| Cyclase/Aromatase Genes | ||

| stfC | Cyclase/Aromatase | Involved in the proper folding, cyclization, and aromatization of the polyketide chain to form the anthracyclinone core. acs.orgresearchgate.net |

| Tailoring Enzyme Genes | ||

| stfM1, stfM2 | O-Methyltransferases | Catalyze the transfer of methyl groups to hydroxyl moieties on the aglycone or sugar. |

| stfG | Glycosyltransferase | Attaches the deoxysugar moiety to the aglycone. researchgate.net |

| stfO | Oxygenase | Likely involved in hydroxylation reactions on the aglycone scaffold. |

| Deoxysugar Biosynthesis Genes | ||

| stfD1, stfD2 | Dehydratase/Reductase | Involved in the multistep enzymatic conversion of a sugar precursor (e.g., GDP-D-mannose) into the final deoxysugar. nih.gov |

| Regulatory Genes | ||

| stfR | Regulatory Protein | Controls the expression of the other genes within the steffimycin BGC. |

This table is a representative summary based on typical anthracycline BGCs and available data on the steffimycin cluster. Specific functions of all individual ORFs are a subject of ongoing research.

Comparative Analysis with Biosynthesis of Related Anthracyclines (e.g., Doxorubicin)

The biosynthesis of this compound shares a conserved initial pathway with other clinically important anthracyclines like doxorubicin (B1662922), but diverges in the later tailoring steps. frontiersin.org

| Biosynthetic Feature | This compound | Doxorubicin |

| Producing Organism | Streptomyces steffisburgensis | Streptomyces peucetius frontiersin.org |

| Starter Unit (PKS) | Acetyl-CoA | Propionyl-CoA researchgate.net |

| Aglycone Intermediate | Presteffimycinone-type scaffolds acs.org | Aklavinone and ε-rhodomycinone frontiersin.orgresearchgate.net |

| Deoxysugar Moiety | 6-deoxy-2-O-methyl-α-L-mannopyranose ontosight.ai | L-daunosamine researchgate.net |

| Key Tailoring Enzymes | Specific O-methyltransferases for steffimycin structure. | DoxA (cytochrome P450 monooxygenase) for C-13 oxidation and C-14 hydroxylation. frontiersin.orgmdpi.com |

| Final Structure | Contains a C-9 methoxy (B1213986) group. ontosight.ai | Contains a C-14 hydroxyl group and lacks the C-9 methoxy group. mdpi.com |

The biosynthesis of doxorubicin begins with a propionyl-CoA starter unit and nine malonyl-CoA units to form the aglycone ε-rhodomycinone. researchgate.net This aglycone is then glycosylated with TDP-L-daunosamine. researchgate.net A key enzyme in doxorubicin synthesis is DoxA, a cytochrome P450 that carries out critical oxidation steps, including the final conversion of daunorubicin (B1662515) to doxorubicin by hydroxylating the C-14 position. frontiersin.orgmdpi.com In contrast, the steffimycin pathway utilizes an acetyl-CoA starter unit and involves a different set of tailoring enzymes that lead to a distinct pattern of methylation and glycosylation, resulting in the this compound structure. biorxiv.orgontosight.ai

Metabolic Engineering Approaches for Enhanced Production or Analog Generation

Metabolic engineering offers powerful strategies to improve the production of this compound and to generate novel, potentially more effective analogs. researchgate.net These approaches focus on optimizing precursor supply, modifying regulatory networks, and introducing heterologous genes.

Key Metabolic Engineering Strategies:

Precursor Supply Enhancement: Increasing the intracellular pools of the building blocks acetyl-CoA and malonyl-CoA is a common strategy to boost polyketide production. biorxiv.org This can be achieved by overexpressing genes like the acetyl-CoA carboxylase complex (acc), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. biorxiv.org

Heterologous Expression: The entire steffimycin biosynthetic gene cluster can be expressed in a more genetically tractable and faster-growing host organism, such as Streptomyces coelicolor or Streptomyces albus. researchgate.netuni-saarland.de This approach facilitates easier genetic manipulation and can lead to improved titers.

Combinatorial Biosynthesis: By swapping or introducing genes from other anthracycline pathways, novel "unnatural" natural products can be created. For instance, introducing genes from the aclarubicin (B47562) pathway, such as those for N,N-dimethylated sugars, into an anthracycline producer has successfully generated novel dimethylated analogs. frontiersin.orgnih.gov Similarly, swapping ketoreductase and cyclase enzymes from other PKS cassettes can generate hydroxylated analogs of the aglycone. researchgate.net

Regulatory Engineering: Modifying the expression of regulatory genes within the BGC can switch on or enhance the production of the desired secondary metabolite.

These engineering efforts not only hold promise for increasing the supply of this compound for further research but also pave the way for creating a diverse library of new anthracyclines with potentially improved therapeutic properties. researchgate.net

Mechanisms of Cellular and Molecular Action

Interaction with Oncogenic Pathways: Preferential Activity against Ras Oncogene-Expressed Cells

A pivotal aspect of the therapeutic potential of 2-Demethylsteffimycin D is its selective activity against cells expressing a mutated ras oncogene. The ras gene family (comprising KRAS, HRAS, and NRAS) encodes small GTPase proteins that are central to signal transduction pathways controlling cell proliferation, differentiation, and survival. nih.gov Mutations in ras genes are among the most common in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. nih.gov

In a foundational 1990 study, this compound was identified from microbial broths during a screening for compounds that were preferentially active against ras oncogene-expressed cells. nih.gov This discovery highlighted the compound's potential for targeted activity. The study demonstrated that this novel anthracycline exhibited high selectivity towards cells transformed with the ras oncogene. nih.gov Further research has substantiated that various anthracyclines can induce phenotypic reversion in cells transformed by H- or K-ras oncogenes, causing them to regain characteristics of normal cells, such as flattened morphology and anchorage-dependent growth. nih.gov The ability of steffimycin (B1681132) D derivatives to specifically inhibit the growth of ras oncogene-expressed cells underscores a key mechanism of its antitumor action. nih.gov This preferential activity suggests that the compound may exploit unique vulnerabilities or dependencies created by the aberrant signaling cascade in Ras-transformed cells.

Molecular Targets and Binding Interactions

The cytotoxic effects of this compound stem from its ability to engage with fundamental cellular components involved in genetic integrity and expression. Like other members of the anthracycline and steffimycin family, its primary targets are DNA and associated enzymes.

This compound, as a typical anthracycline, exerts its effects by directly intercalating into the DNA double helix. bioaustralis.com This physical insertion of its planar naphthacenedione ring between DNA base pairs disrupts the normal helical structure. chemicalbook.comtoku-e.com This process interferes with the functions of enzymes that use DNA as a template, critically inhibiting both DNA replication and transcription. bioaustralis.commdpi.com The disruption prevents the unwinding of the DNA helix, a necessary step for both processes, thereby halting the synthesis of new DNA and RNA and ultimately leading to cell cycle arrest and inhibition of proliferation. bioaustralis.commdpi.com Studies on the closely related Steffimycin B indicate a binding preference for CpG (cytosine-guanine) base sequences, a specificity similar to that of other well-known anthracyclines like daunorubicin (B1662515). chemicalbook.comtoku-e.com

Beyond simple intercalation, a crucial mechanism of action for anthracyclines is the poisoning of topoisomerase II (Topo II) enzymes. mdpi.com These enzymes are essential for managing DNA topology during processes like replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. mdpi.comnih.gov this compound functions by stabilizing the "cleavable complex," a transient intermediate where Topo II is covalently bound to the broken DNA strands. bioaustralis.com By preventing the enzyme from religating the DNA breaks, the compound converts a fleeting enzymatic step into a permanent and lethal DNA double-strand break. bioaustralis.commdpi.com This accumulation of DNA damage triggers cell death pathways. mdpi.com The concentration of Topo II is significantly higher in rapidly proliferating cancer cells, making it a selective target for anticancer agents like this compound. nih.gov

The molecular damage inflicted by this compound, particularly the generation of extensive DNA breaks, activates profound cellular stress responses. The cell's immediate reaction to such insults is to initiate DNA damage response (DDR) pathways. nih.gov If the damage is too severe to be repaired, these pathways signal for the initiation of programmed cell death, or apoptosis. researchgate.netuniklinik-freiburg.de Research on steffimycin has shown that it induces a significant apoptotic response in colon carcinoma cells through the induction of DNA damage. nih.gov

This process is often linked to the intrinsic (or mitochondrial) pathway of apoptosis. uniklinik-freiburg.denih.gov DNA damage can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which increase the permeability of the mitochondrial outer membrane. uniklinik-freiburg.deresearchgate.net This event allows the release of cytochrome c into the cytosol, which triggers the activation of a cascade of proteases called caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the systematic dismantling of the cell. nih.govesmed.org Furthermore, the interaction of anthracyclines with cellular components can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress which further damages cellular macromolecules and contributes to cytotoxicity. bioaustralis.com

Cellular Pathway Perturbations Induced by this compound

The engagement of this compound with its molecular targets triggers significant disruptions in key cellular signaling networks that govern cell fate.

The compound's preferential activity against ras-expressing cells suggests a major perturbation of Ras-mediated signaling pathways. nih.gov Oncogenic Ras constitutively activates downstream effector cascades, most notably the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are critical for promoting cell proliferation and survival. nih.govesmed.org By targeting these cells, this compound effectively counters the pro-tumorigenic signals driven by these hyperactive pathways.

The induction of DNA damage and Topo II poisoning directly activates apoptosis signaling. The primary response is the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of the caspase cascade. researchgate.netpromega.commdpi.com This is a common outcome for cells treated with DNA-damaging anticancer agents. uniklinik-freiburg.de The extrinsic (death receptor) pathway can also be involved, sometimes through crosstalk with the intrinsic pathway via the Bcl-2 family protein Bid. researchgate.net

Additionally, the cellular stress caused by DNA damage can modulate other pathways, such as the NF-κB signaling pathway. NF-κB is a key regulator of inflammation, immunity, and cell survival, and its activity can be induced by various cellular stressors, including DNA damage and ROS. nih.govcellsignal.comabcam.com Depending on the cellular context, NF-κB activation can have either pro-survival or pro-apoptotic effects. nih.govmdpi.com While specific studies on this compound's effect on this pathway are limited, its role as a DNA-damaging agent places NF-κB as a likely perturbed network.

Advanced Methodologies for Target Identification and Validation

Identifying the precise molecular targets of a natural product like this compound is a significant challenge that has been advanced by modern technologies. toku-e.com These methods can be broadly categorized into label-free and labeled approaches, which are crucial for validating known interactions and discovering novel targets.

Label-free methods are advantageous as they study the compound in its native form. Key techniques include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating intact cells or lysates to various temperatures in the presence or absence of the drug and then quantifying the remaining soluble protein (often by Western blot or mass spectrometry), target engagement can be confirmed in a physiological context. chemicalbook.comresearchgate.net Mass spectrometry-based CETSA, also known as Thermal Proteome Profiling (TPP), allows for the simultaneous, proteome-wide screening of thermal stability changes. chemicalbook.com

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the observation that ligand binding can protect a protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. Target proteins are identified by their resistance to degradation compared to untreated controls, typically using mass spectrometry. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in protein stability by monitoring the rate of methionine oxidation as the protein unfolds in the presence of a chemical denaturant. Ligand binding alters the unfolding profile, which can be detected by mass spectrometry. toku-e.com

Proteomics-based approaches are also central to understanding a drug's mechanism of action. By comparing the proteomes of cells treated with this compound to untreated cells using techniques like 2D-gel electrophoresis followed by mass spectrometry, researchers can identify proteins whose expression levels are significantly altered. ias.ac.innih.gov This can reveal which cellular pathways are perturbed. Similarly, transcriptomic analyses using methods like RNA-seq can identify changes in gene expression, providing a comprehensive view of the cellular response to the compound. elifesciences.orgnih.gov

Table 1: Comparison of Modern Target Identification Methodologies

| Methodology | Principle | Advantages | Limitations | Primary Application |

|---|---|---|---|---|

| CETSA / TPP | Ligand binding alters protein thermal stability. | Label-free; applicable in intact cells, tissues, and lysates; confirms direct target engagement in a physiological context. | Not all proteins show a thermal shift upon binding; requires specific antibodies (WB-CETSA) or advanced mass spectrometry (TPP). toku-e.com | Validating known targets; discovering novel targets (TPP). researchgate.net |

| DARTS | Ligand binding protects the target protein from protease digestion. | Label-free; does not require modification of the compound; identifies direct binding partners. | May miss targets if binding does not confer protease resistance; typically performed in lysates, not intact cells. nih.gov | Discovering novel protein targets. nih.gov |

| SPROX | Ligand binding changes the protein's stability against chemical denaturation and oxidation. | Label-free; sensitive to subtle changes in protein stability; can identify binding sites. | Requires methionines in the protein; complex data analysis. toku-e.com | Identifying novel targets and characterizing binding interactions. toku-e.com |

| Proteomics (e.g., 2D-DIGE, SILAC) | Quantifies changes in protein expression levels upon drug treatment. | Provides a global view of cellular response; identifies downstream pathway perturbations. nih.gov | Identifies indirect effects, not necessarily direct binding targets; may miss low-abundance proteins. nih.gov | Understanding mechanism of action; identifying biomarkers. ias.ac.innih.gov |

| Transcriptomics (e.g., RNA-seq) | Quantifies changes in gene expression (mRNA levels) upon drug treatment. | Highly sensitive and comprehensive view of transcriptional response; identifies regulated pathways. elifesciences.org | Does not measure protein-level changes or post-translational modifications; identifies indirect effects. elifesciences.org | Understanding mechanism of action; pathway analysis. nih.gov |

Affinity-Based Proteomics

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. nih.gov This technique relies on the specific, high-affinity interaction between a "bait" molecule and its "prey" proteins. nih.govscilifelab.se In the context of this compound, this would involve chemically modifying the compound to incorporate a reactive handle or tag. This "bait" molecule is then immobilized on a solid support, such as a resin or magnetic beads.

When a cell lysate is passed over this support, proteins that have an affinity for this compound will bind to the immobilized compound. nih.gov After washing away non-specifically bound proteins, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. the-scientist.com This approach allows for the direct identification of primary targets. However, a significant limitation is that the required chemical modification of the parent compound could potentially alter its binding characteristics. researchgate.net

Table 1: Illustrative Data from a Hypothetical Affinity-Based Proteomics Experiment for this compound

This table represents the type of data that would be generated in a typical affinity proteomics experiment. The "Enrichment Score" indicates the relative abundance of a protein in the experimental sample compared to a control.

| Potential Protein Target | Cellular Function | Example Enrichment Score (Fold Change) |

| Topoisomerase II-alpha | DNA replication, transcription | 25.4 |

| High-mobility group protein B1 (HMGB1) | DNA binding, chromatin structure | 18.2 |

| Histone H2B | Chromatin structure, nucleosome core | 12.5 |

| Ribosomal protein S6 kinase alpha-1 | Protein synthesis, cell growth | 9.8 |

| Heat shock protein 70 (Hsp70) | Protein folding, stress response | 7.3 |

Label-Free Approaches

To overcome the limitations of chemical modification required in affinity-based methods, several label-free techniques have been developed. researchgate.netthno.org These methods detect the interaction between a small molecule and its target protein by measuring changes in the protein's intrinsic biophysical properties. thno.org The Cellular Thermal Shift Assay (CETSA) is a prominent example of a label-free approach. nih.govnih.gov

The core principle of CETSA is that the binding of a ligand, such as this compound, to its target protein generally increases the protein's thermal stability. springernature.com In a typical CETSA experiment, intact cells or cell lysates are treated with the compound and then heated across a range of temperatures. nih.gov Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins remain soluble at higher temperatures. nih.gov The soluble protein fraction is then collected and analyzed, often by mass spectrometry (a method known as Thermal Proteome Profiling or TPP), to identify which proteins were stabilized by the compound. nih.gov This provides evidence of direct target engagement within a physiological context without altering the compound's structure. researchgate.netnih.gov

Table 2: Representative Data from a Hypothetical Thermal Proteome Profiling (TPP) Experiment with this compound

The change in melting temperature (ΔTm) is a key indicator of target engagement. A positive shift signifies that the compound binding has stabilized the protein against heat-induced denaturation.

| Potential Protein Target | Melting Temp (Tm) without Compound | Melting Temp (Tm) with Compound | ΔTm (°C) |

| Topoisomerase II-beta | 48.1°C | 52.5°C | +4.4 |

| DNA-dependent protein kinase (DNA-PK) | 50.3°C | 53.1°C | +2.8 |

| Poly [ADP-ribose] polymerase 1 (PARP-1) | 54.2°C | 56.0°C | +1.8 |

| Lactate dehydrogenase A | 62.5°C | 62.6°C | +0.1 |

| Actin, cytoplasmic 1 | 58.9°C | 58.9°C | 0.0 |

Computational Target Prediction

Computational, or in silico, methods provide a predictive approach to identifying potential protein targets for small molecules, helping to guide and prioritize experimental validation. nih.govplos.org These techniques leverage large databases of known drug-target interactions and protein structures to forecast new associations. nih.govmdpi.com For this compound, its chemical structure is the primary input for these predictive algorithms.

There are two main categories of computational target prediction. Ligand-based methods operate on the principle that structurally similar molecules often share similar targets. mdpi.com These algorithms screen the structure of this compound against vast libraries of compounds with known biological activities to find matches and infer potential targets. chemrxiv.org Structure-based methods, such as molecular docking, use the three-dimensional structure of proteins to predict whether a compound can physically bind to a specific site with favorable energy. mdpi.com The increasing sophistication of machine learning and artificial intelligence has further enhanced the predictive power of these models, which are trained on extensive datasets of chemical and biological information. nih.govplos.org

Table 3: Sample Output from a Hypothetical Computational Target Prediction for this compound

Computational tools typically provide a list of predicted targets ranked by a confidence score, which reflects the likelihood of the interaction based on the model's parameters.

| Predicted Protein Target | Prediction Algorithm | Confidence Score (0-1) | Rationale |

| Topoisomerase II | Ligand-Based Similarity | 0.92 | High structural similarity to known topoisomerase inhibitors (e.g., Doxorubicin). |

| DNA | Molecular Docking | 0.88 | Favorable energy score for intercalation between base pairs. |

| Carbonic Anhydrase IX | Machine Learning Model | 0.75 | Pattern recognition from multi-target interaction models. |

| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Structure-Based Docking | 0.68 | Predicted binding at the enzyme's active site. |

| Cytochrome P450 Reductase | Ligand-Based Similarity | 0.61 | Similarity to other quinone-containing substrates. |

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Activity

The biological activity of steffimycins is intrinsically linked to their characteristic tetracyclic quinone structure and the appended deoxysugar. The planar tetracyclic system is crucial for the primary mechanism of action, which involves intercalation into DNA. This interaction disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antibacterial action.

Key structural motifs essential for the biological activity of the steffimycin (B1681132) class include:

The Tetracyclic Aglycone: The geometry of the four-fused rings is fundamental for DNA binding. The aromatic nature of a portion of this ring system facilitates the stacking between DNA base pairs.

Hydroxyl and Methoxyl Groups: The substitution pattern on the tetracyclic core, including the presence and position of hydroxyl and methoxyl groups, influences the electronic properties and binding affinity of the molecule. For instance, the configuration of hydroxyl groups at positions C-8 and C-10 of the tetracyclic core has been shown to be important for antitumor activity. nih.gov

Quantitative and Qualitative SAR Analyses for 2-Demethylsteffimycin D and Analogues

Quantitative and qualitative SAR analyses of steffimycin analogues have revealed important trends in their biological activity. While specific data for this compound is limited, studies on a range of glycosylated derivatives have provided a foundational understanding of how structural modifications impact efficacy.

A study involving twelve new glycosylated derivatives of steffimycin highlighted the flexibility of the L-rhamnosyltransferase StfG in attaching various D- and L-deoxyhexoses to the steffimycin core. nih.gov The antitumor activity of these compounds against human breast adenocarcinoma, non-small cell lung cancer, and colon adenocarcinoma cell lines provided key SAR insights. nih.gov It was observed that the nature of the sugar moiety significantly influences the cytotoxic potency. nih.gov

| Compound | Modification | GI50 (µM) vs. Breast Adenocarcinoma | GI50 (µM) vs. Non-small Cell Lung Cancer | GI50 (µM) vs. Colon Adenocarcinoma |

| Steffimycin | Parent Compound | 2.61 - 6.79 | 2.61 - 6.79 | 2.61 - 6.79 |

| 3'-O-methylsteffimycin | Methylation at 3'-OH of the sugar | < 1.0 | < 1.0 | < 1.0 |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | Different sugar and modifications on the core | < 1.0 | < 1.0 | < 1.0 |

This table presents a summary of the antitumor activities of key steffimycin derivatives, illustrating the impact of structural modifications on their potency. Data sourced from a study on glycosylated derivatives of steffimycin. nih.gov

These findings suggest that modifications to both the sugar moiety and the aglycone can lead to analogues with significantly improved antitumor activity compared to the parent steffimycin. nih.gov

Influence of Specific Substituents on Target Affinity and Cellular Efficacy

The influence of specific substituents on the biological activity of steffimycins is a critical aspect of their SAR.

Sugar Moiety Modifications: The configuration of hydroxyl groups at the C-3' and C-4' positions of the sugar is a key determinant of antitumor activity. nih.gov For example, the methylation of the 3'-hydroxyl group, as seen in 3'-O-methylsteffimycin, resulted in a substantial increase in potency, with GI50 values dropping below 1.0 µM. nih.gov This indicates that this position is a hotspot for modifications to enhance efficacy.

Aglycone Substitutions: Changes to the tetracyclic core also have a profound effect. The presence or absence of a methoxy (B1213986) group at C-8 and a hydroxyl group at C-10 are influential. nih.gov The improved activity of D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone underscores the importance of these positions in modulating the biological profile of the molecule. nih.gov

While the specific impact of the C-2 methyl group has not been detailed in the available literature, its removal to form this compound would likely alter the electronic and steric properties of the aglycone, which could, in turn, affect its interaction with DNA and cellular targets.

Computational Modeling and In Silico Approaches in SAR

Computational modeling has been employed to understand the interaction of steffimycin with its biological target, DNA. Molecular modeling studies have suggested that steffimycin exhibits a preference for intercalating at CpG base sequences, which is similar to other well-known anthracycline antibiotics like daunorubicin (B1662515) and nogalamycin. nih.gov

These in silico approaches are valuable for:

Predicting the preferred binding sites and orientations of steffimycin analogues within the DNA minor groove.

Understanding the energetic contributions of different functional groups to the binding affinity.

Guiding the rational design of new derivatives with potentially enhanced activity and selectivity.

By creating models of this compound, researchers could predict how the absence of the C-2 methyl group might alter the binding conformation and stability of the drug-DNA complex, providing a hypothesis for its expected biological activity relative to the parent compound.

Synthesis and Derivatization Strategies for Analogues

Total Synthesis of 2-Demethylsteffimycin D

A complete total synthesis of this compound has not been reported in the scientific literature to date. The complex, highly oxygenated, and stereochemically rich tetracyclic core, coupled with the appended deoxysugar moiety, makes its construction a significant synthetic hurdle. However, notable progress has been made in the enzymatic synthesis of key precursors, offering a biosynthetic route to the core structure.

An innovative approach has demonstrated the one-pot enzymatic total synthesis of presteffimycinone, a crucial intermediate in the biosynthesis of steffimycin (B1681132). nih.gov This chemoenzymatic strategy leverages a combination of polyketide synthase (PKS) enzymes and cyclases from the biosynthetic pathways of different anticancer antibiotics, including those for aureolic acid, angucycline, and steffimycin itself. nih.gov This method successfully constructs the anthracyclinone scaffold, which forms the core of steffimycin compounds.

The biosynthesis of the steffimycin aglycone involves a type II polyketide synthase. The final steps of forming the aglycone are similar to the biosynthesis of jadomycin or rabelomycin, where a cyclase is responsible for the formation of the fourth ring. nih.govasm.org The gene cluster responsible for steffimycin biosynthesis has been cloned and characterized from Streptomyces steffisburgensis. nih.govasm.org Heterologous expression of this gene cluster in Streptomyces albus has enabled the production of steffimycin and its intermediates. nih.govasm.org While this provides a biological route to the core structure, a purely chemical total synthesis remains an ongoing challenge for the field of organic chemistry.

Semisynthetic Modifications of the this compound Scaffold

Semisynthetic modification of natural products is a powerful strategy for generating novel analogues with potentially enhanced biological activities. In the context of steffimycins, this has been primarily achieved through glycosylation engineering. By expressing the steffimycin gene cluster in Streptomyces albus along with plasmids that direct the biosynthesis of various neutral and branched-chain deoxyhexoses, a dozen new glycosylated derivatives of steffimycin have been produced. nih.gov

These studies have revealed the remarkable flexibility of the L-rhamnosyltransferase StfG, an enzyme involved in the natural glycosylation of the steffimycin aglycone. This enzyme can recognize and attach a variety of D- and L-deoxyhexoses to the 8-demethoxy-10-deoxysteffimycinone core. nih.gov The attached sugars include 2-deoxyhexoses, 2,6-dideoxyhexoses, and 2,3,6-trideoxyhexoses. nih.gov

Furthermore, the versatility of other enzymes has been exploited. For instance, the expression of the 3'-O-methyltransferase OleY from Streptomyces in Streptomyces steffisburgensis resulted in the methylation of the deoxysugar attached to the steffimycin aglycone, leading to the isolation of 3'-O-methylsteffimycin. nih.gov These semisynthetic approaches provide a valuable platform for generating a diverse library of steffimycin analogues for biological evaluation.

Rational Design and Chemical Synthesis of Novel Analogues

The rational design of novel analogues of this compound is guided by the extensive knowledge accumulated for the broader class of anthracycline antibiotics. The primary goals of such design strategies are to enhance cytotoxic potency, broaden the spectrum of activity against different tumors, and reduce dose-limiting side effects such as cardiotoxicity. nih.gov

For anthracyclines in general, medicinal chemistry efforts have focused on several key structural modifications:

Modification of the aglycone: Changes to the tetracyclic core can influence DNA binding and topoisomerase II inhibition.

Modification of the sugar moiety: The amino sugar is crucial for DNA binding and intercalation. Alterations to this part of the molecule can significantly impact biological activity. nih.gov

Conjugation: Attaching other molecules to the anthracycline scaffold can improve targeting to cancer cells and reduce systemic toxicity.

While specific examples of the rational design and chemical synthesis of novel this compound analogues are not extensively documented, the principles derived from studies on other anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), provide a clear roadmap. The aim is to create new chemical entities with improved therapeutic indices. nih.gov The development of dual DNA binders and inhibitors of other key cellular targets, such as dihydrofolate reductase (DHFR), represents another avenue for the rational design of novel anticancer agents based on similar scaffolds. nih.gov

Impact of Derivatization on Biological Activity Profile

The derivatization of the steffimycin scaffold has a profound impact on its biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into the roles of different structural features.

It has been reported that steffimycin D derivatives are effective in inhibiting the growth of cells expressing the ras oncogene. nih.gov Further studies on a series of glycosylated steffimycin derivatives have shed light on the importance of the sugar moiety. The antitumor activity of these compounds was evaluated against human breast adenocarcinoma, non-small cell lung cancer, and colon adenocarcinoma cell lines. nih.gov

Two derivatives, 3'-O-methylsteffimycin and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone, exhibited significantly improved antitumor activities compared to the parent compound, steffimycin, with GI50 values below 1.0 μM. In contrast, the GI50 values for steffimycin ranged from 2.61 to 6.79 μM depending on the cell line. nih.gov

These findings suggest that the configuration of hydroxyl groups at the C-3' and C-4' positions of the sugar moiety, as well as modifications at the C-8 and C-10 positions of the tetracyclic core, are critical determinants of antitumor activity. nih.gov The data underscores the potential for enhancing the therapeutic properties of steffimycins through targeted chemical modifications.

| Compound Name | Modification | Cell Line | GI50 (μM) |

| Steffimycin | Parent Compound | Breast Adenocarcinoma | ~2.61-6.79 |

| Non-small Cell Lung Cancer | ~2.61-6.79 | ||

| Colon Adenocarcinoma | ~2.61-6.79 | ||

| 3'-O-methylsteffimycin | Methylation at 3'-OH of the sugar | Various Human Tumor Cell Lines | < 1.0 |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone | Different sugar moiety and modifications at C-8 and C-10 | Various Human Tumor Cell Lines | < 1.0 |

Table 1: Biological Activity of Steffimycin Derivatives

Preclinical In Vitro Research on the Biological Efficacy of this compound

The following article details the preclinical in vitro research conducted to evaluate the biological efficacy of the chemical compound this compound, with a specific focus on its activity in various cellular models.

Preclinical in Vitro Research on Biological Efficacy

The initial exploration of 2-Demethylsteffimycin D's biological activity was centered on its potential as an anticancer agent. This was prompted by its discovery during a screening for compounds with selective effects on cells expressing the ras oncogene, a key driver in many human cancers.

This compound was identified as a new anthracycline antibiotic during an in vitro screening of microbial fermentation broths. asm.org This screening was specifically designed to find agents that exhibited preferential activity against cells transformed with the ras oncogene. asm.org The primary cellular model used in these initial assays was the NIH-3T3 cell line, a standard fibroblast cell line, and its counterpart which had been transfected with the v-H-ras oncogene. This paired system allows for a direct comparison of a compound's effect on normal versus oncogene-expressing cells.

The research indicated that this compound demonstrated a selective inhibitory effect on the growth of the ras-transformed cells. asm.org While the precise IC50 values (the concentration of a drug that gives half-maximal response) from the original study are not widely available in current literature, the findings were significant enough to classify it as a compound of interest.

Table 1: Cellular Assay for Activity Against Ras Oncogene-Expressed Cells

| Cell Line | Oncogene Status | Assay Type | Observed Effect of this compound |

| NIH-3T3 | Normal (Control) | Cytotoxicity/Growth Inhibition | Less sensitive to the compound. |

| NIH-3T3 (v-H-ras) | Ras-Transformed | Cytotoxicity/Growth Inhibition | Preferential inhibition of cell growth. |

To characterize the activity of this compound further, dose-response studies would have been conducted. These experiments are crucial to determine the concentration range over which the compound exerts its biological effects. Typically, this involves exposing the cancer cell lines to a range of concentrations of the compound and measuring the cellular response, often cell viability.

Similarly, time-course studies would have been performed to understand the kinetics of the compound's action. These studies involve treating cells with a fixed concentration of this compound and monitoring the cellular effects at different time points. This helps to determine how quickly the compound acts and whether its effects are sustained over time. Specific data from such studies on this compound are not detailed in publicly accessible literature.

Table 2: Illustrative Dose-Response and Time-Course Study Outline

| Study Type | Parameter Varied | Measured Outcome | Purpose |

| Dose-Response | Concentration of this compound | Cell Viability (%) | To determine the potency (e.g., IC50) of the compound. |

| Time-Course | Incubation Time | Cell Viability (%) | To understand the speed and duration of the compound's effect. |

The initial promising results against ras-transformed NIH-3T3 cells would typically lead to an evaluation of this compound's efficacy across a broader panel of cancer cell lines. This is a standard practice in preclinical drug discovery to assess the spectrum of activity of a new compound. Testing against a variety of cell lines from different tumor types (e.g., colon, lung, breast) can help to identify which cancers might be most responsive to the drug. As an anthracycline, it would be a candidate for testing against leukemia cell lines as well. asm.org

Table 3: Potential Cell Line Models for Efficacy Evaluation

| Cell Line | Cancer Type | Rationale for Inclusion |

| HCT-116 | Colon Carcinoma | Often used for studying p53 and DNA damage responses. |

| A549 | Lung Carcinoma | A common model for lung cancer research. |

| MCF-7 | Breast Cancer | A well-characterized estrogen receptor-positive breast cancer cell line. |

| K-562 | Chronic Myelogenous Leukemia | A model for leukemia, a common target for anthracyclines. |

| P388 | Mouse Leukemia | A historical model for in vivo and in vitro testing of anticancer agents. |

There is no information available in the scientific literature to suggest that this compound has been evaluated using advanced in vitro models such as 3D cell culture systems or organoids. These technologies, which more closely mimic the in vivo tumor microenvironment, have become more prominent in recent years, long after the initial research on this compound was conducted.

Information regarding the use of high-throughput screening (HTS) or high-content screening (HCS) for the efficacy assessment of this compound is not present in the available literature. The initial discovery was part of a more classical screening approach. asm.org Modern HTS and HCS platforms, which allow for the rapid testing of thousands of compounds and the detailed analysis of cellular phenotypes, were not widely available at the time of the compound's discovery.

Mechanisms of Resistance and Strategies to Overcome Them

Understanding Intrinsic and Acquired Cellular Resistance Mechanisms

Cellular resistance to anticancer drugs is broadly categorized into two types: intrinsic and acquired. Intrinsic resistance is a pre-existing characteristic of cancer cells that diminishes the initial effectiveness of the therapy, independent of any prior drug exposure. mdpi.com In contrast, acquired resistance develops in cancer cells after an initial period of successful treatment. mdpi.com The tumor, which was once responsive, begins to grow again despite continued therapy.

Both forms of resistance are multifactorial, arising from a variety of changes within the cancer cell. wikipedia.org A primary mechanism underlying both intrinsic and acquired resistance to anthracyclines is the active removal of the drug from the cell by transport proteins known as efflux pumps. nih.gov These pumps are often constitutively present in some cancer cell types, contributing to intrinsic resistance, or their expression can be significantly increased following chemotherapy, leading to acquired resistance.

Molecular Adaptations Leading to Diminished Efficacy (e.g., Efflux Pumps, Target Mutations, Enzymatic Inactivation)

The efficacy of 2-Demethylsteffimycin D can be compromised by several molecular adaptations within cancer cells. These adaptations prevent the drug from reaching its target at a sufficient concentration or render the target itself less sensitive.

Efflux Pumps: The most well-documented mechanism of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporter proteins. mdpi.com These include P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1, also known as ABCC1). mdpi.comwikipedia.org These proteins function as energy-dependent efflux pumps, actively transporting a wide range of structurally diverse compounds, including anthracyclines, out of the cell. nih.gov This reduces the intracellular drug concentration, thereby preventing it from exerting its cytotoxic effects. nih.gov

Enzymatic Inactivation: Cancer cells can metabolize anthracyclines into less active forms, a process known as enzymatic inactivation. One major pathway involves the reduction of a carbonyl group on the molecule by enzymes such as aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). nih.govresearchgate.net This two-electron reduction converts the parent drug into alcohol metabolites that have significantly lower antitumor activity. nih.gov Another inactivation pathway involves (per)oxidative metabolism, where enzymes like myeloperoxidase can degrade the anthracycline molecule, leading to a permanent loss of its cytotoxic properties. aacrjournals.org

Table 1: Key Molecular Mechanisms of Resistance to Anthracyclines This table provides an illustrative overview of resistance mechanisms potentially affecting this compound.

| Mechanism Category | Specific Mechanism | Effect on Drug Efficacy | Key Proteins/Genes Involved |

|---|---|---|---|

| Reduced Intracellular Accumulation | Increased Drug Efflux | Decreases intracellular drug concentration, preventing interaction with target. | P-glycoprotein (ABCB1), MRP1 (ABCC1) |

| Target Site Alteration | Target Mutation or Downregulation | Prevents or reduces drug binding to its primary target. | Topoisomerase II (TOP2A) |

| Drug Inactivation | Enzymatic Metabolism | Converts the active drug into inactive or less active metabolites. | Aldo-Keto Reductases (AKRs), Carbonyl Reductases (CBRs), Peroxidases |

Development of Analogues to Circumvent Resistance

A key strategy to combat resistance is the development of new analogues of the parent compound. By structurally modifying the anthracycline molecule, researchers aim to create new compounds that can evade the resistance mechanisms developed by cancer cells. osu.edu For example, modifications can be designed to create analogues that are poor substrates for efflux pumps like P-glycoprotein. osu.edu

Other approaches involve altering parts of the molecule that are susceptible to enzymatic inactivation. nih.gov For instance, modifying the quinone moiety of the anthracycline can reduce its susceptibility to redox cycling, a process linked to both drug action and toxicity. nih.gov The goal of these medicinal chemistry efforts is to develop novel analogues with improved activity against resistant cancers, potentially with a better safety profile. nih.gov

Table 2: Examples of Anthracycline Analogue Strategies This table illustrates general strategies for developing analogues to overcome resistance, which could be applied to the steffimycin (B1681132) family.

| Analogue Strategy | Intended Goal | Example of Chemical Modification |

|---|---|---|

| Evade Efflux Pumps | Create a molecule not recognized by transporters like P-gp. | Modification of the sugar moiety or the aglycone. |

| Resist Enzymatic Inactivation | Block the site of metabolic conversion. | Alteration of the C-13 carbonyl group. |

| Alter Mechanism of Action | Develop a compound with a novel or modified mode of action. | Introduction of new functional groups to enhance DNA binding or inhibit other cellular targets. |

Synergistic Combinations to Overcome Resistance

Combining this compound with other therapeutic agents is another promising strategy to overcome resistance. The rationale behind combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to survive. nih.govresearchgate.net

One approach involves the co-administration of the anthracycline with an inhibitor of the resistance mechanism. For example, drugs that inhibit the function of efflux pumps, known as chemosensitizers or MDR modulators, have been explored. nih.gov While early-generation inhibitors showed limited clinical success due to toxicity, research into more specific and less toxic agents is ongoing. nih.gov

Another strategy is to combine anthracyclines with other cytotoxic drugs that have different mechanisms of action. This can create a synergistic effect, where the combined cell-killing effect is greater than the sum of the effects of the individual drugs. nih.gov However, it is noteworthy that some research suggests that synergistic interactions can sometimes accelerate the emergence of resistance, and in certain contexts, antagonistic combinations might be more effective at selecting against resistant cell populations. semanticscholar.orgtandfonline.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-iminodaunorubicin |

| Cyclosporin |

| N,N-dibenzyldaunorubicin |

Comparative Preclinical Investigations with Other Anthracyclines

Comparative Analysis of Cellular and Molecular Mechanisms of Action with Other Anthracyclines (e.g., Doxorubicin (B1662922), Daunorubicin (B1662515), Epirubicin)

2-Demethylsteffimycin D is understood to exert its anticancer effects through mechanisms that are characteristic of the anthracycline family. ontosight.ai These mechanisms are largely shared with clinically established agents like Doxorubicin, Daunorubicin, and Epirubicin. The primary modes of action include:

DNA Intercalation: Anthracyclines possess a planar tetracyclic ring structure that inserts between DNA base pairs. uniroma1.itnih.gov This intercalation obstructs the action of enzymes that utilize DNA as a template, thereby inhibiting DNA replication and transcription. ontosight.ainih.gov

Topoisomerase II Inhibition: A critical mechanism for the cytotoxic effects of anthracyclines is the inhibition of topoisomerase II. nih.govcancerresearchuk.org These drugs stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks and subsequently triggering apoptotic cell death. nih.govnih.gov This mode of action classifies them as "topoisomerase poisons".

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of free radicals. ontosight.aimdpi.com This process can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity. ontosight.ai

While these core mechanisms are conserved across the class, subtle structural differences among the analogues can influence the efficiency of these processes.

| Mechanism of Action | This compound | Doxorubicin | Daunorubicin | Epirubicin |

| DNA Intercalation | Yes ontosight.ai | Yes nih.gov | Yes | Yes |

| Topoisomerase II Inhibition | Yes ontosight.ai | Yes cancerresearchuk.org | Yes | Yes |

| Free Radical Generation | Yes ontosight.ai | Yes mdpi.com | Yes | Yes |

This table provides a summary of the shared primary mechanisms of action among the specified anthracyclines based on available research.

Differential Target Selectivity and Pathway Modulation

Despite sharing a primary molecular target in topoisomerase II, anthracyclines can exhibit differential target selectivity and modulate cellular pathways in distinct ways. These differences are often attributable to variations in their chemical structures, particularly the nature of the sugar moiety attached to the aglycone core. nih.govtandfonline.com

The selectivity of anthracyclines for cancer cells is partly due to the higher proliferation rates and elevated levels of topoisomerase II in these cells compared to most normal tissues. uniroma1.it However, modifications to the anthracycline molecule can fine-tune this selectivity and alter biological outcomes. For instance, the substituent on the sugar moiety has been shown to markedly influence the sequence selectivity of DNA cleavage stimulated by the drug. nih.govresearchgate.net

Research into steffimycin (B1681132) derivatives and other novel anthracyclines indicates that chemical modifications can change target selectivity among different topoisomerase isoforms and impact pathways related to drug resistance. tandfonline.com For example, certain sugar modifications have been found to help overcome P-glycoprotein-mediated drug resistance, a common mechanism that limits the efficacy of agents like Doxorubicin. tandfonline.com Studies on arimetamycin A, a compound with a steffimycin aglycone, revealed that its unique glycan structure contributes to potent cytotoxicity, even in multi-drug-resistant cell lines. nih.govnih.gov This suggests that the sugar portion of the molecule plays a critical role in modulating interactions with cellular efflux pumps or other resistance-conferring pathways. While direct evidence for this compound is not available, the principles derived from related compounds suggest its unique structure could lead to a distinct pattern of pathway modulation compared to Doxorubicin or Epirubicin.

Distinct Biological Activity Profiles Compared to Established Anthracycline Agents

The structural variations among anthracyclines translate into distinct biological activity profiles, including differences in potency, tumor spectrum, and toxicity. While direct comparative cytotoxicity data for this compound is scarce, studies on the related compound Steffimycin B provide a valuable point of reference.

In a comparative study, Steffimycin B demonstrated cytotoxicity against various cancer cell lines, although its potency (IC50) was lower than that of Doxorubicin. Notably, however, Doxorubicin also affected normal keratinocytes, whereas the impact of Steffimycin B on these non-cancerous cells was less pronounced, hinting at a potentially different therapeutic window. oatext.com

| Compound | Cell Line | IC50 (μM) |

| Steffimycin B | MCF7 (Breast Cancer) | 2.56 oatext.com |

| HeLa (Cervical Cancer) | 71.90 oatext.com | |

| Doxorubicin | MCF7 (Breast Cancer) | 1.32 oatext.com |

| HeLa (Cervical Cancer) | 4.34 oatext.com |

This interactive table presents the 50% inhibitory concentration (IC50) values for Steffimycin B and Doxorubicin in two human cancer cell lines. oatext.com

Furthermore, research on synthetic hybrids combining a steffimycinone aglycone with novel sugar moieties has yielded compounds with significantly enhanced cytotoxicity compared to their parent drugs. For example, a hybrid of the doxorubicin aglycone with the arimetamycin A glycan (which is structurally related to steffimycins) was more potent than Doxorubicin itself, particularly against a multi-drug-resistant lung cancer cell line. nih.govnih.gov This highlights that compounds derived from the steffimycin scaffold, such as this compound, have the potential for distinct and possibly superior activity profiles against certain types of cancer, especially those that have developed resistance to established anthracyclines.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Applications

The primary mechanism of 2-Demethylsteffimycin D, like other anthracyclines, is its ability to intercalate into DNA, disrupt the function of topoisomerase II, and generate damaging free radicals. ontosight.ai However, a deeper understanding of its molecular interactions could reveal novel biological targets and expand its therapeutic applications beyond its current scope.

Initial in vitro screenings have demonstrated that this compound exhibits preferential activity against cells expressing the ras oncogene. researchgate.net This finding suggests a potential for targeted therapy in cancers driven by ras mutations, a notoriously difficult set of targets in oncology. Future research should focus on elucidating the specific pathways through which this compound exerts this selective effect. Investigating its impact on downstream effectors of the RAS signaling pathway could uncover new mechanisms and biomarkers for patient selection.

Furthermore, given its fundamental action on DNA replication and repair, there is a strong rationale to investigate the efficacy of this compound in other hyperproliferative disorders. Research could also explore its potential in combination with inhibitors of DNA repair pathways (e.g., PARP inhibitors), which could lead to synthetic lethality in specific cancer types. The structural complexity of this compound, characterized by its naphthacenedione backbone and a unique glycosidic moiety, suggests that its interactions with biological molecules are intricate and may extend beyond topoisomerase II. ontosight.ai Untargeted metabolomics and proteomics studies in cancer cells treated with the compound could identify unforeseen molecular targets and cellular responses, paving the way for novel therapeutic strategies.

Development of Advanced Delivery Systems for Enhanced Cellular Uptake

A significant hurdle in the clinical application of many chemotherapeutic agents, including anthracyclines, is achieving effective drug concentration at the tumor site while minimizing systemic exposure. The development of advanced drug delivery systems (DDS) is a critical area of future research for this compound. sigmaaldrich.com These systems aim to improve the compound's pharmacokinetic profile, enhance its solubility, and facilitate targeted delivery. sigmaaldrich.com

Research into nanocarriers such as liposomes, niosomes, and polymeric nanoparticles holds considerable promise. sigmaaldrich.comnih.govresearchgate.net Encapsulating this compound within these vesicles could protect it from degradation in the bloodstream, prolong its circulation time, and allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a nanoparticle surface, is a well-established strategy to create long-circulating nanocarriers and could be applied to formulations of this compound. nih.govpolimi.it

Understanding the cellular uptake mechanisms is paramount for designing effective delivery systems. Cellular internalization of nanoparticles often occurs via endocytotic pathways, including clathrin-mediated endocytosis, caveolin-dependent endocytosis, or macropinocytosis. wilhelm-lab.com The efficiency of these processes can be influenced by nanoparticle size, surface charge, and shape. polimi.itresearchgate.net Future studies should investigate the specific uptake pathways for this compound and design nanoparticles that exploit these routes for enhanced intracellular delivery. For instance, modifying nanoparticles with ligands that bind to receptors overexpressed on cancer cells could facilitate active targeting and improve cellular uptake. wilhelm-lab.com The release of the drug from the carrier within the cell, potentially triggered by the low pH of endosomes or lysosomes, is another critical design parameter. wilhelm-lab.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

One of the primary applications of AI in this context is in the identification of new therapeutic targets and drug repurposing. nih.gov ML algorithms can be trained on large-scale biological data, including genomic, proteomic, and transcriptomic data from various cancer types, to predict the sensitivity of different tumors to this compound. nih.gov This can help prioritize indications for further preclinical and clinical investigation. AI can also predict the 3D structure of target proteins, aiding in the understanding of the drug-target interaction. nih.gov

Uncovering Synergistic Interactions with Emerging Therapeutic Modalities

Combining therapeutic agents is a cornerstone of modern oncology, aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity. nih.gov A crucial future direction for this compound research is the systematic exploration of its synergistic interactions with other therapeutic modalities. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. elifesciences.orgumn.edu

Given its mechanism of inducing DNA damage, combining this compound with drugs that inhibit DNA repair mechanisms, such as PARP inhibitors, is a highly rational approach. This could be particularly effective in tumors with deficiencies in specific DNA repair pathways. Another promising area is the combination with targeted therapies that inhibit key oncogenic signaling pathways. For instance, combining it with inhibitors of pathways that promote cell survival or proliferation could lower the threshold for apoptosis induction by this compound.

The interaction with immunotherapy represents a particularly exciting frontier. By inducing immunogenic cell death, some chemotherapeutic agents can release tumor antigens and create a more favorable microenvironment for an anti-tumor immune response. Investigating whether this compound can act as an immunogenic cell death inducer and synergize with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) could open up entirely new treatment paradigms. High-throughput screening methods can be employed to test numerous drug combinations rapidly to identify the most potent synergistic and therapeutically selective pairs. nih.govelifesciences.org Such combinations could allow for the use of lower doses of each agent, potentially mitigating dose-dependent side effects. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.